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Introduction

BBO0-10203 is a first-in-class, orally bioavailable small molecule that selectively targets the
interaction between RAS proteins and phosphoinositide 3-kinase alpha (PI3Ka).[1][2] By
covalently binding to cysteine 242 in the RAS-binding domain (RBD) of PI3Ka, BBO-10203
effectively disrupts RAS-mediated activation of the PI3K/AKT signaling pathway, a critical driver
of tumorigenesis and cell survival.[1][2] This unique mechanism of action inhibits tumor growth
without the associated hyperglycemia often seen with direct PI3K kinase inhibitors.[2]

Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain of
human epidermal growth factor receptor 2 (HER2). In HER2-positive breast cancer,
trastuzumab has been a cornerstone of therapy; however, both intrinsic and acquired
resistance remain significant clinical challenges. A key mechanism of trastuzumab resistance
involves the activation of downstream signaling pathways, including the PI3K/AKT pathway.

The combination of BBO-10203 and trastuzumab represents a rational and promising
therapeutic strategy. By vertically targeting the HER2 and PI3K/AKT signaling pathways, this
combination therapy has the potential to overcome trastuzumab resistance and enhance anti-
tumor efficacy in HER2-positive cancers. Preclinical studies have demonstrated a synergistic
effect, with the combination leading to more profound and sustained inhibition of tumor growth
compared to either agent alone.[3]
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These application notes provide an overview of the preclinical data and detailed protocols for

key experiments to evaluate the combination of BBO-10203 and trastuzumab.

Data Presentation

. i

Cell Line Assay Treatment Key Findings
BT-474 (HER2-
N pAKT HTRF Assay BBO-10203 EC50 =4.4 nM
amplified)
BT-474 (HER2- Target Engagement Full target
N BBO-10203
amplified) (MSD) engagement at 10 nM
Enhanced reduction in
MDA-MB-453 (HER2- BBO-10203 + pPAKT levels
N Western Blot )
positive) Trastuzumab compared to single
agents (qualitative)
Synergistic inhibition
BT-474 (HER2- o BBO-10203 + _ _
» Cell Viability of cell proliferation
amplified) Trastuzumab

(qualitative)

In Vivo Efficacy: BT-474 Xenograft Model

Treatment Group

Dosing Schedule

Mean Tumor
Volume (mm?3) at
Day 28 (approx.)

Tumor Growth
Inhibition (%)

Vehicle QD, po ~750 0%
BB0O-10203 100 mg/kg, QD, po ~300 60%
Trastuzumab 20 mg/kg, Q7D, ip ~450 40%
100 mg/kg BBO-
BBO-10203 + 10203 (QD, po) + 20
~100 87%
Trastuzumab mg/kg Trastuzumab

(Q7D, ip)

Note: Tumor volume data is estimated from the graphical representation in the cited source.[4]
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Signaling Pathways and Experimental Workflows
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Caption: BBO-10203 and Trastuzumab dual-targeting mechanism.
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Caption: In vitro experimental workflow for combination studies.
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Caption: In vivo xenograft study workflow.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Objective: To determine the effect of BBO-10203 and trastuzumab, alone and in combination,
on the viability of HER2-positive breast cancer cells.

Materials:
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e BT-474 or MDA-MB-453 cells

e Complete growth medium (e.g., RPMI-1640 with 10% FBS)
 BBO0-10203 (stock solution in DMSO)

e Trastuzumab (stock solution in sterile water or PBS)

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
e Microplate reader
Protocol:

e Seed BT-474 or MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of complete growth medium.

 Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO-.

o Prepare serial dilutions of BBO-10203 and trastuzumab in complete growth medium. For
combination studies, prepare a matrix of concentrations for both drugs.

¢ Remove the medium from the wells and add 100 pL of medium containing the single agents
or their combinations. Include vehicle control wells (e.g., DMSO at the highest concentration
used for BBO-10203).

e Incubate the plate for 72 hours at 37°C and 5% COs..
e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.
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» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 values for each treatment.

e Analyze the combination data using the Combination Index (Cl) method (Chou-Talalay) to
determine if the interaction is synergistic (Cl < 1), additive (CI = 1), or antagonistic (CI > 1).

Western Blot Analysis for pAKT

Objective: To assess the effect of BBO-10203 and trastuzumab, alone and in combination, on
the phosphorylation of AKT.

Materials:

BT-474 or MDA-MB-453 cells

o 6-well plates

e BB0O-10203 and Trastuzumab

» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH (or other loading control)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system
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Protocol:
e Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat the cells with BBO-10203, trastuzumab, or the combination for a specified time (e.qg., 4,
24 hours).

e Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

o Determine the protein concentration of the lysates using the BCA assay.

e Denature 20-30 ug of protein from each sample by boiling with Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

e Quantify the band intensities and normalize the pAKT signal to total AKT and the loading
control.

In Vivo BT-474 Xenograft Study

Objective: To evaluate the anti-tumor efficacy of BBO-10203 and trastuzumab, alone and in
combination, in a HER2-positive breast cancer xenograft model.

Materials:
e Female immunodeficient mice (e.g., nude or SCID)

e BT-474 cells
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Matrigel

BBO-10203 formulation for oral gavage

Trastuzumab for intraperitoneal injection

Calipers for tumor measurement

Protocol:

Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of the mice.

Monitor tumor growth. When tumors reach a mean volume of 150-200 mm3, randomize the
mice into four treatment groups (n=8-10 mice per group):

o Group 1: Vehicle control (daily oral gavage)

o Group 2: BB0O-10203 (100 mg/kg, daily oral gavage)[4]

o Group 3: Trastuzumab (20 mg/kg, once weekly intraperitoneal injection)[4]

o Group 4: BB0O-10203 (100 mg/kg, daily) + Trastuzumab (20 mg/kg, weekly)[4]

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control
group reach a specified size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics).

Calculate the tumor growth inhibition (TGI) for each treatment group and assess the
statistical significance of the combination therapy compared to the single agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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